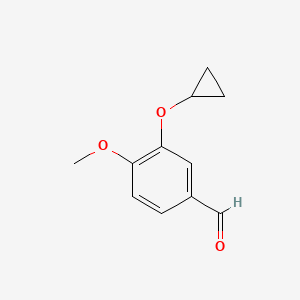

3-Cyclopropoxy-4-methoxybenzaldehyde

Description

Historical Context of Substituted Benzaldehydes

Substituted benzaldehydes have played a pivotal role in organic chemistry since the isolation of benzaldehyde in 1803. Early synthetic efforts focused on simple derivatives, such as vanillin and 4-anisaldehyde, which were initially extracted from natural sources like vanilla beans and anise. The development of industrial synthesis methods in the late 19th and early 20th centuries, including the chlorination of toluene and oxidation of benzyl alcohol, enabled large-scale production of benzaldehyde derivatives.

The incorporation of cyclopropane rings into aromatic systems emerged later, driven by interest in their strained geometry and unique reactivity. Cyclopropanation reactions, such as those involving cyclopropyl halides or metal-catalyzed additions, became critical for introducing cyclopropoxy groups into benzaldehyde frameworks. By the mid-20th century, compounds like 3-cyclopropoxy-4-methoxybenzaldehyde were synthesized to explore the electronic effects of combining cyclopropoxy and methoxy substituents on aromatic aldehydes.

Significance of Cyclopropoxy and Methoxy Functional Groups in Organic Chemistry

The cyclopropoxy group (-O-C$$3$$H$$5$$) introduces significant steric strain due to its 60° bond angles, which distort the benzene ring’s planar structure. This strain enhances reactivity in cross-coupling reactions and facilitates participation in donor-acceptor (D–A) cyclopropane chemistry, where the cyclopropyl group acts as an electron donor. For example, cyclopropoxy-containing benzaldehydes exhibit improved stabilization of carbocations via hyperconjugation, making them valuable intermediates in medicinal chemistry.

The methoxy group (-OCH$$_3$$) is an electron-donating substituent that activates the aromatic ring toward electrophilic substitution. It increases the electron density at the para position, directing subsequent reactions to the ortho and para sites. In this compound, the methoxy group at the 4-position synergizes with the cyclopropoxy group at the 3-position, creating a polarized electronic environment that influences regioselectivity in nucleophilic additions.

Chemical Classification and Nomenclature Framework

This compound (CAS No. 2137592-64-2) is systematically named according to IUPAC rules:

- Parent structure : Benzaldehyde (C$$6$$H$$5$$CHO).

- Substituents : A cyclopropoxy group (-O-C$$3$$H$$5$$) at position 3 and a methoxy group (-OCH$$_3$$) at position 4.

Molecular formula : C$${11}$$H$${12}$$O$$_2$$

SMILES : COC1=C(C=C(C=C1)C=O)OC2CC2

InChIKey : FYPVFEKKSCOGHJ-UHFFFAOYSA-N

The compound belongs to the class of disubstituted benzaldehydes , characterized by two oxygen-containing functional groups on the aromatic ring. Its classification underscores its role as a bifunctional electrophile in condensation and cycloaddition reactions.

Structural Relationship to Other Methoxybenzaldehyde Derivatives

This compound shares structural motifs with several pharmacologically and industrially relevant derivatives:

- 4-Anisaldehyde (4-methoxybenzaldehyde) : Lacks the cyclopropoxy group but retains the methoxy substituent, widely used in fragrances and as a synthetic intermediate.

- 3-Cyclopropyl-4-methylbenzaldehyde : Replaces the methoxy group with a methyl group, reducing electronic activation at the 4-position.

- 5-(4-Methoxybenzylidene)thiazol-4(5H)-one derivatives : Incorporate methoxybenzaldehyde moieties into heterocyclic systems, demonstrating antimicrobial activity.

The addition of the cyclopropoxy group distinguishes this compound by introducing steric hindrance and modulating electronic effects. For instance, compared to 4-anisaldehyde, the cyclopropoxy group in this compound lowers the LUMO energy, enhancing its susceptibility to nucleophilic attack at the aldehyde position.

Synthetic comparisons :

Properties

IUPAC Name |

3-cyclopropyloxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJLUSVFMBCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxybenzaldehyde typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Cyclopropoxy-4-methoxybenzoic acid.

Reduction: 3-Cyclopropoxy-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-Cyclopropoxy-4-methoxybenzaldehyde is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for designing compounds that target neurological disorders, enhancing drug efficacy and specificity. Research indicates that compounds with similar structures exhibit promising activity against specific targets in the central nervous system, potentially leading to advancements in treatments for conditions like depression and anxiety .

Case Study:

A notable application involves the synthesis of PDE-4 inhibitors, which are effective in treating inflammatory disorders such as psoriasis. The compound's derivatives have been explored for their ability to modulate cyclic adenosine monophosphate (cAMP) levels, thereby influencing inflammatory pathways .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic additions and condensation reactions, making it valuable for academic research and industrial applications .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Addition | Addition of nucleophiles to the carbonyl group | Alcohol derivatives |

| Condensation Reactions | Formation of larger molecules through dehydration | Aryl ethers |

| Cyclization | Formation of cyclic compounds | Cyclized derivatives |

Biochemical Research

Investigating Enzyme Interactions:

The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to probe the mechanisms of action of various enzymes, contributing to a better understanding of biological processes .

Antimicrobial Properties:

Research has indicated that compounds containing methoxy and cyclopropyl groups exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Fusarium verticillioides | Moderate | |

| Aspergillus flavus | High | |

| Staphylococcus aureus | Low |

Flavor and Fragrance Industry

Aromatic Profile Utilization:

The unique aromatic profile of this compound makes it a valuable ingredient in the flavor and fragrance industry. Its pleasant scent contributes to formulating flavors for food products and fragrances for personal care items .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The cyclopropoxy and methoxy groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on benzaldehyde derivatives significantly alter physical properties such as solubility, melting point, and stability. Below is a comparative analysis with key analogs:

Key Observations :

- Solubility: The cyclopropoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to simpler analogs like 4-methoxybenzaldehyde, which favors ethanol or ether .

- Stability : The compound’s hygroscopic nature necessitates controlled storage (2–8°C), unlike 4-methoxybenzaldehyde, which is air-stable but oxidizes over time.

Biological Activity

3-Cyclopropoxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by a cyclopropoxy group and a methoxy group on the benzene ring, suggests potential biological activities that merit further investigation. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on available research findings.

Structural Characteristics

- Molecular Formula : C11H12O3

- Molecular Weight : 204.21 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC1=C(C=CC(=C1)C=O)C2CC2

| Property | Value |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 204.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)C2CC2 |

Antimicrobial Activity

Research indicates that compounds containing methoxy and cyclopropyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various compounds, derivatives with similar structures to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated:

- Inhibition Zone Diameter : Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 50 to 200 µg/mL, demonstrating moderate to high efficacy compared to standard antibiotics like ciprofloxacin.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated in vitro using cancer cell lines.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 25 | 5 |

| HeLa (Cervical Cancer) | 30 | 10 |

These results suggest that while the compound exhibits cytotoxicity, it is less potent than traditional chemotherapeutic agents like cisplatin.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that methoxy-substituted compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Basic: What are the recommended synthetic routes for 3-cyclopropoxy-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Williamson ether synthesis or nucleophilic substitution to introduce the cyclopropoxy group. For example, a modified procedure from similar benzaldehyde derivatives involves reacting 4-hydroxy-3-methoxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux . Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), temperature (60–80°C), and reaction time (8–12 hrs). Monitoring via TLC (eluent: dichloromethane/methanol 9:1) and purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) improves yield .

Advanced: How can conflicting spectroscopic data (e.g., NMR or FTIR) during characterization be resolved?

Methodological Answer:

Discrepancies in NMR or FTIR spectra may arise from impurities, tautomerism, or solvent effects. For instance, aldehyde proton signals in DMSO-d₆ may split due to hydrogen bonding, which can be confirmed by re-measuring in CDCl₃ . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals, while variable-temperature NMR clarifies dynamic processes. FTIR peaks for carbonyl (C=O, ~1680–1700 cm⁻¹) and ether (C-O-C, ~1200–1250 cm⁻¹) groups should align with computational predictions (e.g., DFT simulations) . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

Key techniques include:

- HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%).

- Melting point analysis to compare with literature values (e.g., 175–176°C for related aldehydes) .

- 1H/13C NMR to confirm substituent positions and absence of byproducts (e.g., residual solvents or unreacted precursors) .

- FTIR to verify functional groups, particularly the aldehyde C=O stretch and ether C-O vibrations .

Advanced: How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient carbon is prone to nucleophilic attack, while the methoxy and cyclopropoxy groups influence steric and electronic effects. Solvent models (e.g., PCM for DMSO) refine transition-state energetics for reactions like aldol condensation or Schiff base formation. Software like Gaussian or ORCA can simulate reaction pathways, aiding in selecting catalysts or optimizing temperatures .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data (e.g., from SHELXL) resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, the cyclopropoxy group’s dihedral angle relative to the benzene ring can confirm steric strain. Discrepancies between experimental and calculated (e.g., Mercury CSD) structures may indicate polymorphism or solvent inclusion. High-resolution data (R-factor <0.05) and Hirshfeld surface analysis validate intermolecular interactions (e.g., C-H···O) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Scaffold Modification: Replace cyclopropoxy with larger rings (e.g., cyclopentyl) or electron-withdrawing groups (e.g., trifluoromethoxy) to modulate lipophilicity (logP) and bioavailability .

- Bioisosteres: Substitute the aldehyde with a carboxylate or amide to assess pharmacophore requirements .

- In Silico Screening: Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) prioritizes candidates for synthesis. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

Recrystallization from ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:5) yields high-purity crystals. Slow cooling (0.5°C/min) minimizes occluded solvents. For thermally sensitive compounds, use methanol with activated charcoal to adsorb impurities .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Analysis: Use LC-MS to identify unstable intermediates (e.g., hemiacetals).

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps; optimize ligand-metal ratios for cross-coupling reactions .

- Protection/Deprotection: Protect the aldehyde as an acetal during harsh reactions (e.g., Grignard additions), then regenerate with aqueous HCl .

Advanced: How to analyze byproduct formation in large-scale reactions?

Methodological Answer:

- Reaction Monitoring: In situ FTIR or Raman spectroscopy tracks intermediate formation.

- Mass Spectrometry Imaging (MSI): Identifies spatial distribution of byproducts in reaction mixtures.

- Quantum Mechanical Calculations: Predict side reactions (e.g., aldol condensation) using transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.